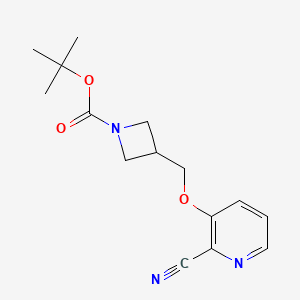

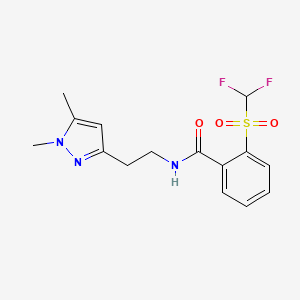

叔丁基 3-(((2-氰基吡啶-3-基)氧基)甲基)氮杂环丁烷-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-(((2-cyanopyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a compound that is not directly described in the provided papers. However, the papers do discuss various tert-butyl carboxylate derivatives, which are important intermediates in the synthesis of a wide range of chemical compounds. These tert-butyl carboxylate derivatives are used in the synthesis of small molecule drugs, including anticancer drugs, and can also serve as building blocks for amino alcohols and polyamines .

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives typically involves multiple steps, including esterification, protection, and functional group transformations. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through scalable routes, providing access to novel compounds that complement piperidine ring systems . Similarly, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate is obtained through acid-catalyzed hydrolysis and glycol cleavage . These methods demonstrate the versatility and utility of tert-butyl carboxylate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carboxylate derivatives is characterized using techniques such as NMR spectroscopy and high-resolution mass spectrometry. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its structure was confirmed by single crystal X-ray diffraction analysis . These studies provide detailed insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding their chemical behavior and reactivity.

Chemical Reactions Analysis

Tert-butyl carboxylate derivatives undergo various chemical reactions that are essential for the synthesis of complex molecules. For example, the synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate involves reactions such as esterification, Boc protection, and Corey-Fuchs reaction . These reactions are carefully orchestrated to build up the desired molecular complexity while maintaining control over the stereochemistry of the product.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are important for their application in chemical synthesis. For example, the solubility of the compound in various solvents and its crystalline structure can affect the yield and purity of the synthesized product . Understanding these properties is essential for optimizing the synthesis and application of these compounds in the development of pharmaceuticals and other chemical products.

科学研究应用

在放射性药物中的合成

叔丁基 3-(((2-氰基吡啶-3-基)氧基)甲基)氮杂环丁烷-1-甲酸酯的一个显着应用是在尼古丁受体的配体合成中。Karimi 和 Långström (2002) 的一项研究证明了其在通过 Stille 偶联反应合成 3-[(2S)-氮杂环丁-2-基甲氧基]-5-[11C]-甲基吡啶(可能是尼古丁受体的配体)中的应用 (Karimi & Långström, 2002)。

在肽研究中

该化合物还与肽研究有关。Sajjadi 和 Lubell (2008) 的一项研究讨论了对映纯 3-取代氮杂环丁-2-羧酸的合成,这对于研究构象对肽活性的影响至关重要 (Sajjadi & Lubell, 2008)。

新型化合物的合成

叔丁基化合物已被用于新型化合物的合成中。Meyers 等人 (2009) 描述了两种有效的合成路线,以合成叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-甲酸酯,这是一种用于进一步选择性衍生的双功能化合物 (Meyers 等人,2009)。

作用机制

Target of Action

Similar compounds have been used as building blocks in organic synthesis , suggesting that this compound may interact with a variety of biological targets.

Biochemical Pathways

Given its potential role as a building block in organic synthesis , it’s plausible that it could be involved in a wide range of biochemical reactions.

Result of Action

As a potential building block in organic synthesis , it could contribute to the formation of a variety of complex molecules with diverse biological effects.

属性

IUPAC Name |

tert-butyl 3-[(2-cyanopyridin-3-yl)oxymethyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)18-8-11(9-18)10-20-13-5-4-6-17-12(13)7-16/h4-6,11H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXXYSBUXYJWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=C(N=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3008831.png)

![(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol](/img/structure/B3008832.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008835.png)

![5-Azaspiro[3.5]nonan-2-amine;dihydrochloride](/img/structure/B3008837.png)